molecular formula C13H14N2O3S B2807549 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one CAS No. 393519-00-1

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one

Cat. No. B2807549
CAS RN: 393519-00-1
M. Wt: 278.33
InChI Key: GIKBTBYHAVXMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzoxazole derivatives, which have been found to exhibit various biological activities. In

Scientific Research Applications

QSAR-Analysis of Antioxidants A study conducted by І. Drapak et al. (2019) involved QSAR-analysis of derivatives of a compound structurally similar to "2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one" for their potential as antioxidants. This research highlighted the significance of molecular structure parameters in designing new potential antioxidants. The study found that antioxidant activity increases with certain molecular descriptors, including dipole moment and hydrophilic properties, while decreasing with molecular volume and surface area. This suggests that compounds with small volume and high hydrophilic and reductive properties exhibit higher antioxidant activities, which could inform the de novo design of new antioxidants (І. Drapak et al., 2019).

Efficient Synthesis of Receptor Antagonists K. Brands et al. (2003) described an efficient synthesis of the NK(1) receptor antagonist Aprepitant, involving a stereoselective process that includes the use of morpholine derivatives. This study showcased the application of such compounds in the synthesis of medically significant molecules, demonstrating their versatility and importance in chemical synthesis (K. Brands et al., 2003).

In Vitro Anti-Candida Activity M. Staniszewska et al. (2021) investigated benzoxazole derivatives for their anti-Candida activity, uncovering that certain benzoxazole derivatives, including analogs of "2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one," exhibited significant activity against Candida strains. The study elucidated a pleiotropic action mode for these compounds, including perturbation of total sterols content and inhibition of mitochondrial respiration, offering insights into their potential as antifungal agents (M. Staniszewska et al., 2021).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-12(15-5-7-17-8-6-15)9-19-13-14-10-3-1-2-4-11(10)18-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKBTBYHAVXMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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